

Application Notes and Protocols for the Proposed Total Synthesis of Chartarlactam A

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Compound of Interest

Compound Name: Chartarlactam A

Cat. No.: B13832596

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Introduction

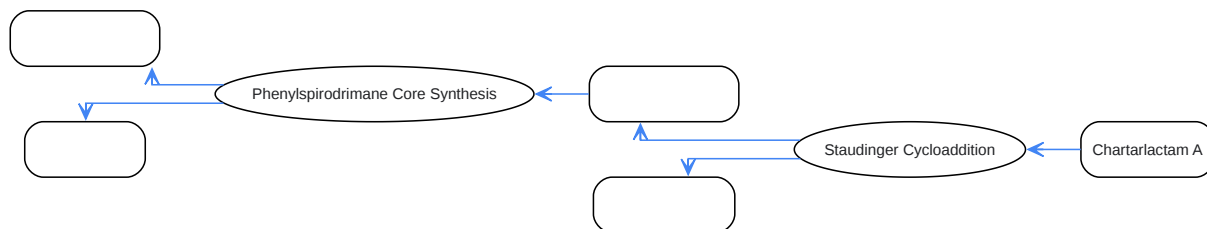
Chartarlactam A is a member of the phenylspirodrimane family of meroterpenoids, which are isolated from the sponge-associated fungus *Stachybotrys chartarum*.^{[1][2]} These natural products have garnered significant interest due to their complex molecular architecture and promising biological activities. Specifically, **Chartarlactam A** and its congeners have demonstrated notable antihyperlipidemic effects in HepG2 cells.^{[1][2]} The core structure of **Chartarlactam A** features a drimane-type sesquiterpene skeleton spiro-fused to a phenyl moiety, and is further distinguished by the presence of a β -lactam ring.

As of the date of this document, a total synthesis of **Chartarlactam A** has not been reported in the scientific literature. This document outlines a proposed retrosynthetic analysis and key experimental protocols that could guide future efforts toward the total synthesis of this intriguing natural product. The target audience for these notes includes researchers, scientists, and professionals in the fields of organic synthesis and drug development.

Proposed Retrosynthetic Analysis

The proposed retrosynthesis of **Chartarlactam A** focuses on a convergent strategy, dissecting the molecule into key building blocks that could be synthesized independently and then coupled. The primary disconnections are centered on the formation of the β -lactam ring and the construction of the phenylspirodrimane core.

A plausible retrosynthetic pathway is outlined below:



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Caption: Proposed retrosynthetic analysis of **Chartarlactam A**.

The key steps in this proposed synthesis are:

- **β -Lactam Ring Formation:** The β -lactam ring is envisioned to be installed in the final stages of the synthesis via a [2+2] cycloaddition, such as the Staudinger reaction, between an appropriate imine and a ketene.^{[3][4]}
- **Phenylspirodrimane Core Construction:** The complex phenylspirodrimane skeleton could be assembled through various strategies, potentially involving a key carbon-carbon bond formation to unite a drimane-derived fragment with a functionalized phenyl precursor.

Experimental Protocols for Key Reactions

While a complete synthetic route is not yet established, the following protocols for key transformations are proposed based on established methodologies in organic synthesis.

Protocol 1: Staudinger [2+2] Cycloaddition for β -Lactam Formation

The Staudinger synthesis is a well-established method for the construction of β -lactam rings from the reaction of a ketene with an imine.^{[3][4]}

Reaction Scheme:

Materials:

- Imine intermediate (1.0 eq)
- Acid chloride (ketene precursor, 1.2 eq)
- Triethylamine (Et₃N, 2.5 eq)
- Anhydrous dichloromethane (DCM)
- Argon or Nitrogen atmosphere

Procedure:

- To a solution of the imine intermediate in anhydrous DCM at 0 °C under an inert atmosphere, add triethylamine.
- Slowly add a solution of the acid chloride in anhydrous DCM to the reaction mixture.
- Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by thin-layer chromatography (TLC).
- Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
- Extract the aqueous layer with DCM (3 x volume).
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford the desired β -lactam.

Notes:

- The stereochemical outcome of the Staudinger reaction can be influenced by the substituents on both the imine and the ketene.[3]
- Ketenes are generally unstable and are therefore generated in situ from acid chlorides and a non-nucleophilic base like triethylamine.[5]

Data Presentation

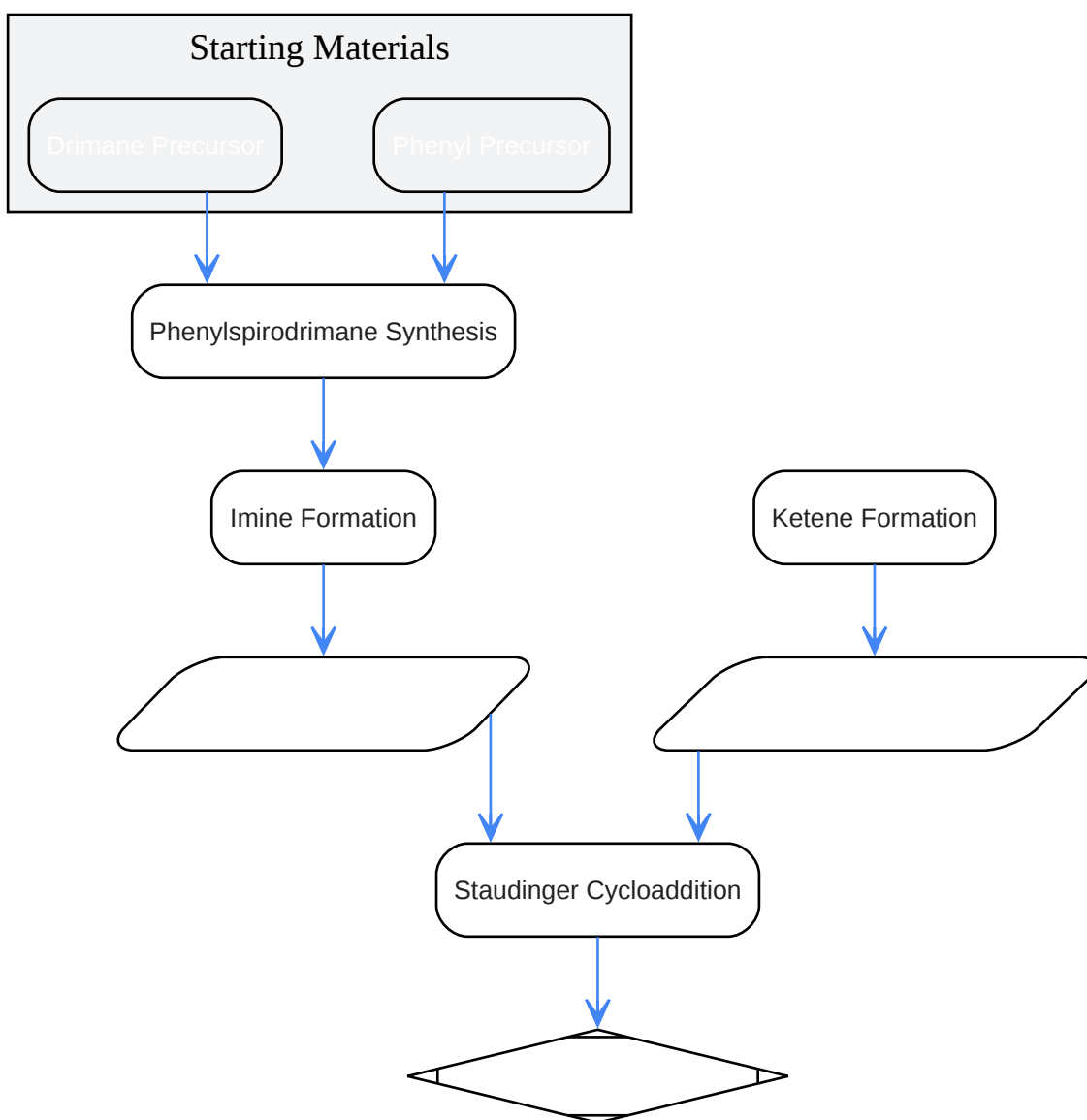
Currently, there is no quantitative data available for the total synthesis of **Chartarlactam A**. However, data on its biological activity has been reported.

Table 1: Antihyperlipidemic Activity of Chartarlactam A

Compound	Concentration	Assay System	Effect	Reference
Chartarlactam A	10 μ M	HepG2 cells	Potent antihyperlipidemic activity	[2]

Signaling Pathways and Experimental Workflows

As the total synthesis has not been accomplished, a workflow diagram for the proposed synthetic strategy is presented.



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Caption: Proposed workflow for the total synthesis of **Chartarlactam A**.

Conclusion and Future Outlook

The total synthesis of **Chartarlactam A** represents a significant challenge in contemporary organic synthesis. The proposed retrosynthetic analysis and experimental protocols provide a conceptual framework for approaching this complex natural product. The successful synthesis would not only provide access to **Chartarlactam A** for further biological evaluation but also open avenues for the synthesis of novel analogs with potentially improved therapeutic

properties. Future research in this area will likely focus on the stereoselective construction of the phenylspirodrimane core and the efficient formation of the β -lactam ring.

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References

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